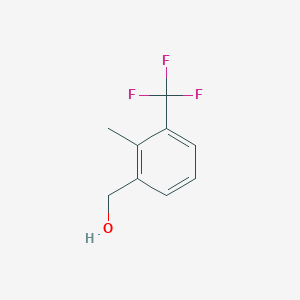

2-Methyl-3-(trifluoromethyl)benzyl alcohol

説明

2-Methyl-3-(trifluoromethyl)benzyl alcohol is a fluorinated benzyl alcohol derivative characterized by a methyl group at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position of the benzyl ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to the combined electronic effects of the methyl (electron-donating) and trifluoromethyl (electron-withdrawing) groups, which modulate reactivity and stability.

特性

IUPAC Name |

[2-methyl-3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-7(5-13)3-2-4-8(6)9(10,11)12/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUGIKIVMHDQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379614 | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-12-9 | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(trifluoromethyl)benzyl alcohol can be achieved through several methods. One common approach involves the reduction of the corresponding benzaldehyde derivative, 2-Methyl-3-(trifluoromethyl)benzaldehyde, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Another method involves the Grignard reaction, where 2-Methyl-3-(trifluoromethyl)benzyl chloride reacts with magnesium in the presence of anhydrous ether to form the Grignard reagent. This reagent is then treated with formaldehyde to yield the desired benzyl alcohol.

Industrial Production Methods

Industrial production of 2-Methyl-3-(trifluoromethyl)benzyl alcohol often employs catalytic hydrogenation of the corresponding benzaldehyde derivative. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction is efficient and scalable, making it suitable for large-scale production.

化学反応の分析

Types of Reactions

2-Methyl-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products

Oxidation: 2-Methyl-3-(trifluoromethyl)benzaldehyde or 2-Methyl-3-(trifluoromethyl)benzoic acid.

Reduction: 2-Methyl-3-(trifluoromethyl)toluene.

Substitution: 2-Methyl-3-(trifluoromethyl)benzyl chloride.

科学的研究の応用

Organic Synthesis

2-Methyl-3-(trifluoromethyl)benzyl alcohol serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of various chemical compounds, including pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the biological activity and lipophilicity of the molecules to which it is attached, making it an attractive target for synthetic chemists.

Table 1: Key Reactions Involving 2-Methyl-3-(trifluoromethyl)benzyl Alcohol

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its structural properties. Its derivatives have been explored for their biological activities, including anticonvulsant properties. Research indicates that modifications of 2-methyl-3-(trifluoromethyl)benzyl alcohol can lead to compounds with enhanced pharmacological effects.

Case Study: Anticonvulsant Activity

A study investigated the synthesis of various derivatives from 2-methyl-3-(trifluoromethyl)benzyl alcohol and their anticonvulsant activities. The results demonstrated that certain derivatives exhibited significant activity, suggesting that this compound could be a lead structure for developing new anticonvulsant drugs .

Agrochemical Applications

In agriculture, 2-methyl-3-(trifluoromethyl)benzyl alcohol is being researched for its potential use as an agrochemical intermediate. The trifluoromethyl group is known to improve the efficacy of pesticides and herbicides by enhancing their stability and biological activity.

Table 2: Potential Agrochemical Applications

| Application Type | Description |

|---|---|

| Pesticides | Used as an intermediate in the synthesis of new pesticide formulations. |

| Herbicides | Enhances the activity of herbicides through structural modification. |

Analytical Chemistry

The compound is also utilized in analytical chemistry, particularly in the development of methods for detecting and quantifying trifluoromethyl-containing compounds. Its unique properties allow it to serve as a standard or reference material in various analytical techniques.

作用機序

The mechanism of action of 2-Methyl-3-(trifluoromethyl)benzyl alcohol involves its interaction with molecular targets through its hydroxyl group and the electron-withdrawing trifluoromethyl group. The trifluoromethyl group enhances the compound’s reactivity by stabilizing negative charges and influencing the electronic distribution within the molecule. This makes it a valuable intermediate in various chemical reactions and processes.

類似化合物との比較

Comparison with Structural Analogs

Positional Isomers

4-Methyl-3-(trifluoromethyl)benzyl Alcohol (CAS 1379364-73-4)

- Structure : Methyl at 4-position, -CF₃ at 3-position.

- Properties: Positional isomerism alters steric and electronic effects. The methyl group at the 4-position may enhance solubility in nonpolar solvents compared to the 2-methyl isomer due to reduced steric hindrance .

- Applications : Used in organic synthesis for building blocks in fluorinated pharmaceuticals .

3-Methoxy-4-(trifluoromethyl)benzyl Alcohol

- Structure : Methoxy (-OCH₃) at 3-position, -CF₃ at 4-position.

- Properties : The electron-donating methoxy group increases stability in acidic conditions compared to methyl. Molecular weight: 206.164 g/mol .

- Reactivity : Enhanced nucleophilicity due to methoxy group, making it more reactive in etherification and alkylation reactions than 2-methyl-3-CF₃ analogs .

Halogen-Substituted Analogs

2-Chloro-3-(trifluoromethyl)benzyl Alcohol

- Structure : Chloro at 2-position, -CF₃ at 3-position.

- Properties : Melting point: 74–77°C; molecular weight: 210.58 g/mol.

- Reactivity : The electron-withdrawing chloro group reduces carbocation stability, hindering etherification reactions. This contrasts with methyl-substituted analogs, where electron-donating groups promote reactivity .

2-Chloro-5-(trifluoromethyl)benzyl Alcohol

Fluorinated Analogs

3-Fluoro-5-(trifluoromethyl)benzyl Alcohol

- Structure : Fluoro at 3-position, -CF₃ at 5-position.

- Properties : Molecular weight: 194.129 g/mol; PubChem CID: 589174.

- Reactivity : Fluorine’s strong electron-withdrawing effect deactivates the ring, reducing electrophilic substitution reactivity compared to methyl-substituted analogs .

4-Fluoro-3-(trifluoromethyl)benzyl Alcohol

Nitro-Substituted Analogs

2-Nitro-4-(trifluoromethyl)benzyl Alcohol

Comparative Data Table

Key Research Findings

Substituent Effects on Reactivity: Electron-donating groups (e.g., methyl, methoxy) enhance carbocation stability, facilitating reactions like etherification. In contrast, electron-withdrawing groups (e.g., -CF₃, -NO₂, -Cl) reduce reactivity .

Applications in Drug Development :

- Fluorinated benzyl alcohols (e.g., 4-fluoro-3-CF₃ derivatives) are prioritized in antiviral agents due to improved bioavailability and metabolic resistance .

- Chloro-substituted analogs are leveraged in agrochemicals for enhanced pest membrane penetration .

Safety and Handling :

- Most trifluoromethyl benzyl alcohols (e.g., 2-chloro-3-CF₃) carry hazards like skin/eye irritation (H315, H319). Proper PPE and ventilation are required .

生物活性

2-Methyl-3-(trifluoromethyl)benzyl alcohol (CAS No. 261952-12-9) is a compound of increasing interest in medicinal chemistry due to its unique chemical structure and potential biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of organic compounds, which can lead to improved pharmacological profiles. This article reviews the biological activity of 2-Methyl-3-(trifluoromethyl)benzyl alcohol, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Methyl-3-(trifluoromethyl)benzyl alcohol is . The presence of the trifluoromethyl group () significantly influences the compound's physical and chemical properties, including its solubility, reactivity, and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 202.17 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water partition coefficient) | High (indicative of lipophilicity) |

The biological activity of 2-Methyl-3-(trifluoromethyl)benzyl alcohol is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances the molecule's ability to penetrate cell membranes, facilitating its action on intracellular targets.

- Antimicrobial Activity : Preliminary studies suggest that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, similar structures have shown increased inhibition against bacterial strains due to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

- Anti-inflammatory Effects : Research indicates that 2-Methyl-3-(trifluoromethyl)benzyl alcohol may modulate inflammatory responses by inhibiting specific signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .

- Anticancer Potential : There is emerging evidence that compounds with a trifluoromethyl group can inhibit cancer cell proliferation. For example, structural analogs have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzyl alcohol with trifluoromethyl substitutions exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism was linked to membrane disruption and interference with cell wall synthesis .

- Anti-inflammatory Activity : In vitro studies showed that 2-Methyl-3-(trifluoromethyl)benzyl alcohol reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent in conditions like rheumatoid arthritis .

- Cancer Research : A recent investigation into the effects of various benzyl alcohol derivatives revealed that 2-Methyl-3-(trifluoromethyl)benzyl alcohol inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis through caspase activation pathways .

Comparative Analysis

To better understand the efficacy and potential applications of 2-Methyl-3-(trifluoromethyl)benzyl alcohol, it is useful to compare it with other similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-Methyl-3-(trifluoromethyl)benzyl alcohol | Antimicrobial, Anti-inflammatory, Anticancer | Membrane disruption, Cytokine inhibition |

| Benzyl Alcohol | Antimicrobial | Cell wall synthesis interference |

| Trifluoroacetophenone | Anticancer | Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。